Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl-
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Overview
Description
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of methoxy groups at the 6th and 7th positions and a veratryl group at the 3rd position, making it a unique derivative of isoquinoline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with various reagents. One common method includes the reaction with o-quinone methides, which leads to the formation of heterocyclic compounds . The reaction conditions often involve boiling ethanol or o-xylene as solvents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes, involving similar reaction conditions and reagents.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Common substitution reactions involve the replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: A closely related compound with similar structural features.
1-Phenyl-3,4-dihydro-6,7-dimethoxyisoquinoline: Another derivative with a phenyl group at the 1st position.
Uniqueness
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- is unique due to the presence of the veratryl group at the 3rd position, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
CAS No. |
20232-49-9 |
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Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C20H23NO4/c1-22-17-6-5-13(8-18(17)23-2)7-16-9-14-10-19(24-3)20(25-4)11-15(14)12-21-16/h5-6,8,10-12,16H,7,9H2,1-4H3 |
InChI Key |
DJBQMOKXDOEAAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CC3=CC(=C(C=C3C=N2)OC)OC)OC |
Origin of Product |
United States |
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